Dicopper tellane

Thermoelectric Materials Waste Heat Recovery Copper Chalcogenides

Dicopper tellane (systematic IUPAC name), more commonly designated as copper(I) telluride or cuprous telluride (formula Cu2Te), is a binary copper chalcogenide characterized by a blue-black octahedral crystalline morphology, a density of 7.27 g/cm³, and a melting point of approximately 900°C. As a member of the Cu2X (X = O, S, Se, Te) family, Cu2Te features a direct band gap in the range of 1.1–1.5 eV and crystallizes in structures that support highly mobile copper ions within the tellurium sublattice.

Molecular Formula Cu2H2Te
Molecular Weight 256.7 g/mol
Cat. No. B15146395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicopper tellane
Molecular FormulaCu2H2Te
Molecular Weight256.7 g/mol
Structural Identifiers
SMILES[Cu].[Cu].[TeH2]
InChIInChI=1S/2Cu.H2Te/h;;1H2
InChIKeyKGHKZATYFJHRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicopper Tellane (Cu2Te) Specifications: Procurement Guide for Advanced Copper Chalcogenide Research and Industrial Applications


Dicopper tellane (systematic IUPAC name), more commonly designated as copper(I) telluride or cuprous telluride (formula Cu2Te), is a binary copper chalcogenide characterized by a blue-black octahedral crystalline morphology, a density of 7.27 g/cm³, and a melting point of approximately 900°C . As a member of the Cu2X (X = O, S, Se, Te) family, Cu2Te features a direct band gap in the range of 1.1–1.5 eV and crystallizes in structures that support highly mobile copper ions within the tellurium sublattice [1]. Unlike its lighter chalcogenide counterparts (Cu2S and Cu2Se), the lower electronegativity and greater atomic mass of tellurium confer distinct electronic transport properties, lower ionicity in Cu–Te bonding, and a propensity for copper deficiency leading to unique localized surface plasmon resonance (LSPR) effects in the near-infrared (NIR) region [1][2]. These intrinsic physicochemical attributes position dicopper tellane as a subject of active investigation in thermoelectric energy harvesting, electrocatalysis for hydrogen evolution, next-generation battery anode technologies, photovoltaic devices, and biomedical photothermal applications.

Why Dicopper Tellane Cannot Be Substituted with Generic Cu2S or Cu2Se in Critical Performance Specifications


While dicopper tellane shares a stoichiometric formula with copper sulfide (Cu2S) and copper selenide (Cu2Se), substitution between these analogs is scientifically invalid due to divergent bonding characteristics, electronic structures, and performance ceilings. Tellurium's lower electronegativity and substantially larger atomic radius relative to sulfur and selenium result in weaker ionic bonding and a distinct liquid-like mobility of copper ions within the Cu2Te lattice [1]. This fundamental difference manifests in quantifiable performance variations: Cu2Te exhibits a narrower band gap conducive to NIR photothermal conversion efficiency of 33.1% [2], whereas Cu2S and Cu2Se lack equivalent NIR plasmonic tunability. In thermoelectric applications, the heavier Te atom facilitates lower intrinsic lattice thermal conductivity, though this is offset by higher hole carrier concentrations unless precisely controlled via processing—a challenge that directly impacts whether a Cu2Te sample achieves a thermoelectric figure of merit zT of ~0.6 or the optimized zT of 1.1 at 1000 K [3]. Furthermore, the distinct chemical behavior of Te inclusion in Cu matrices provides oxidation resistance below 600°C that differs from S- and Se-alloyed Cu systems [4]. Consequently, material procurement based solely on the 'copper chalcogenide' class designation without specification to Cu2Te risks catastrophic performance failure in applications ranging from high-temperature thermoelectric generators to NIR-responsive theranostic agents.

Quantitative Performance Benchmarks: Direct Comparative Evidence for Dicopper Tellane vs. Analogs and State-of-the-Art Materials


Thermoelectric Figure of Merit zT: Cu2Te Optimized vs. Unoptimized Cu2Te vs. Cu2Se

The thermoelectric figure of merit zT of dicopper tellane is highly sensitive to processing methodology due to its high intrinsic carrier concentration from copper vacancies (~10²¹ cm⁻³) [1]. Using direct annealing without spark plasma sintering, carrier concentration was reduced toward optimal values, achieving a zT of 1.1 at 1000 K, which represents nearly 100% improvement over conventionally sintered Cu2Te [1]. In contrast, Cu2Se-based modules have demonstrated high zT values in similar temperature regimes, but the tellurium-containing analog Cu2Te offers distinct advantages in mechanical and thermal stability at elevated temperatures when alloyed with Sb2Te3, achieving a composite zT of ~0.6 at 600 K [2].

Thermoelectric Materials Waste Heat Recovery Copper Chalcogenides

Electrocatalytic Hydrogen Evolution Reaction Overpotential: ReO3-Cu2Te Composite vs. Pt Benchmark

In photoelectrochemical hydrogen evolution reaction (HER) applications, a ReO3-incorporated Cu2Te composite catalyst exhibited a remarkably low overpotential of -0.026 V at -10 mA cm⁻² under illumination [1]. This performance is competitive with expensive platinum-based catalysts, which have long been considered the state-of-the-art for HER but suffer from high cost and low earth abundance [1]. For comparison, a hydrothermally synthesized non-composite Cu2-xTe catalyst showed a higher overpotential of 347 mV at the same current density [2], while a Cu2Te/g-C3N4 heterostructure demonstrated an alkaline HER overpotential of 107 mV with a Tafel slope of 33.5 mV dec⁻¹ [3].

Electrocatalysis Hydrogen Evolution Reaction Photoelectrochemistry

Volumetric Capacity in Potassium-Ion Batteries: Cu2Te Nanotubes vs. Other Metal Telluride Anodes

Copper telluride nanotubes synthesized via a two-step hot injection method (2–5 μm length, 30 nm wall thickness) delivered an exceptional volumetric capacity of 2225.1 mA h cm⁻³ at low current density, maintaining 994 mA h cm⁻³ at elevated current densities (5000 mA g⁻¹) [1]. The material exhibited over 150 cycles at 500 mA h g⁻¹ with negligible capacity degradation [1]. In contrast, CuTe nanoribbons in magnesium-ion batteries achieved maximum capacities of 390.8 mAh g⁻¹ (gravimetric), which is not directly comparable in volumetric terms but highlights the performance variance based on stoichiometry and nanostructure [2]. For lithium-ion battery applications, Cu31Te24 faceted nanocrystals delivered a capacity of 118 mA h g⁻¹ after 100 cycles [3].

Potassium-Ion Batteries Energy Storage Anode Materials

Photothermal Conversion Efficiency: PEGylated Cu2Te Nanocrystals vs. Common Photothermal Agents

PEGylated cuprous telluride nanocrystals (PEGylated Cu2Te NCs) with an ultra-small average diameter of 5.21 ± 1.05 nm exhibited a photothermal conversion efficiency of 33.1% under NIR irradiation [1]. This efficiency is notable when compared to the broader class of metal chalcogenide photothermal agents. While gold nanostructures and carbon-based nanomaterials are widely studied, Cu2Te offers the unique advantage of combining NIR LSPR effects (due to copper deficiency) with a band gap suitable for photoacoustic imaging and drug delivery [1][2]. The material demonstrated a synergistic photothermal-chemo effect in vitro against HeLa cells, attributed to both thermal ablation and enhanced cellular uptake of doxorubicin [1].

Photothermal Therapy Nanomedicine Theranostics

Photovoltaic Efficiency: Cu2Te Thin Film Solar Cell Simulation vs. Experimental QDSSC Performance

In quantum dot sensitized solar cells (QDSSCs), Cu2Te nanosheets employed as counter electrodes achieved a maximum power conversion efficiency (PCE) of 5.35% [1]. In a separate numerical simulation study, a proposed Cu2Te-based thin film solar cell with the architecture FTO/WS2/Cu2Te/Cu2O/Au was projected to achieve an efficiency as high as 30.32% [2]. This wide performance range underscores the critical role of device architecture and material interfaces in realizing Cu2Te's photovoltaic potential. For context, Cu2Te is also used as a back contact material in high-efficiency CdTe solar cells, where its conductivity and band alignment with CdTe are exploited [1].

Photovoltaics Thin Film Solar Cells Quantum Dot Sensitized Solar Cells

High-Value Application Scenarios for Dicopper Tellane Based on Quantified Performance Differentiation


High-Temperature Thermoelectric Waste Heat Recovery Modules

Dicopper tellane fabricated via direct annealing without spark plasma sintering achieves a thermoelectric figure of merit zT of 1.1 at 1000 K, representing a 100% improvement over conventionally processed Cu2Te [1]. This performance makes it suitable for integration into thermoelectric generators operating in high-temperature industrial exhaust streams (e.g., steel manufacturing, glass production) where sustained operation above 800 K is required. Procurement teams should specify Cu2Te with controlled copper stoichiometry and processing history to ensure the carrier concentration optimization necessary for high zT.

Compact Potassium-Ion Battery Anodes for Space-Constrained Electronics

Cu2Te nanotubes synthesized with a Te:Cu ratio of 2:1 deliver a volumetric capacity of 2225.1 mA h cm⁻³ and maintain 994 mA h cm⁻³ at high current densities (5000 mA g⁻¹), with over 150 stable cycles [2]. This volumetric performance is critical for wearable electronics, medical implants, and compact IoT sensors where device footprint limits battery size. Researchers should prioritize Cu2Te with tubular morphology and controlled tellurium-to-copper ratio to maximize tellurium utilization and rate performance.

Photoelectrochemical Hydrogen Evolution Reaction Catalysts

ReO3-incorporated Cu2Te composite catalysts exhibit a HER overpotential of -0.026 V at -10 mA cm⁻² under illumination, positioning them as cost-effective alternatives to platinum for green hydrogen production [3]. This scenario applies to laboratory-scale water splitting research and pilot-scale electrolyzer development seeking to reduce precious metal dependency. Material procurement should consider Cu2Te in composite form with transition metal oxides to replicate the low overpotential demonstrated.

NIR-Responsive Theranostic Nanocarriers for Combined Photothermal-Chemotherapy

PEGylated Cu2Te nanocrystals (5.21 nm diameter) achieve a photothermal conversion efficiency of 33.1% while serving as pH-responsive carriers for hydrophobic anticancer drugs [4]. This dual functionality—NIR-triggered thermal ablation and acidic tumor microenvironment-triggered drug release—supports preclinical research in nanomedicine and targeted cancer therapy. Researchers should source Cu2Te nanocrystals with ultra-small size distribution and PEGylation capability to enable both efficient NIR absorption and prolonged circulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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